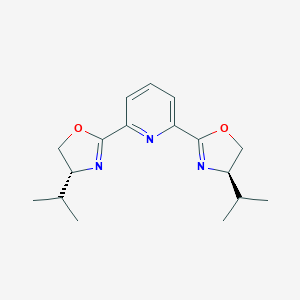

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350834 | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131864-67-0 | |

| Record name | i-Pr-pybox, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131864670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | I-PR-PYBOX, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMD4LB64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (R,R)-iPr-pybox. This C2-symmetric chiral ligand is a cornerstone in asymmetric catalysis, valued for its ability to form stable complexes with various metals and induce high stereoselectivity in a wide range of organic transformations. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents key quantitative data to aid researchers in the successful preparation of this important ligand.

Introduction to (R,R)-iPr-pybox

(R,R)-iPr-pybox belongs to the class of chiral bis(oxazoline) ligands, which are privileged structures in enantioselective catalysis. Its rigid pyridine backbone and the two chiral oxazoline rings create a well-defined chiral environment around a coordinated metal center, enabling effective stereocontrol in reactions such as hydrosilylation, Diels-Alder reactions, and various cross-coupling reactions. The isopropyl substituents on the oxazoline rings provide a balance of steric hindrance and electronic properties that are often optimal for achieving high enantioselectivity.

Synthetic Strategies

The synthesis of (R,R)-iPr-pybox predominantly follows two convergent strategies, both of which involve the condensation of a pyridine-2,6-dicarbonyl precursor with two equivalents of the chiral amino alcohol, (R)-valinol. The choice of starting material and coupling conditions can influence the overall yield and purity of the final product.

The two primary routes are:

-

From Pyridine-2,6-dicarbonyl Dichloride: This method involves the acylation of (R)-valinol with pyridine-2,6-dicarbonyl dichloride to form a bis(hydroxyamide) intermediate. Subsequent cyclization of this intermediate, typically promoted by a dehydrating agent, yields the desired bis(oxazoline).

-

From 2,6-Pyridinedicarbonitrile: This is a more direct, one-pot approach where 2,6-pyridinedicarbonitrile reacts with (R)-valinol in the presence of a Lewis acid catalyst, such as zinc trifluoromethanesulfonate or zinc chloride. This method circumvents the need to isolate the bis(hydroxyamide) intermediate.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pybox ligands, including (R,R)-iPr-pybox and its analogues, from various literature sources. The yields and enantiomeric excess (ee) can vary depending on the specific reaction conditions and purification methods employed.

| Starting Material | Chiral Amino Alcohol | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| 2,6-Pyridinedicarbonitrile | (R)-2-amino-4-phenylbutan-1-ol | Zn(OTf)₂ | Toluene | 85-90 | >99 | [1] |

| 2,6-Pyridinedicarbonitrile | (R)-2-amino-4-phenylbutan-1-ol | ZnCl₂ | Chlorobenzene | Comparable to Zn(OTf)₂ | >99 | [1] |

| Pyridine-2,6-dicarbonyl dichloride | (1S,2R)-Aminoindanol | - | Isopropyl acetate | 91 (bis-amide) | Not Reported | Concis Synthesis of Conformationally Constrained Pybox Ligands |

| Bis(hydroxyamide) intermediate | BF₃·Et₂O | Toluene | 70-73 (cyclization) | Not Reported | Concis Synthesis of Conformationally Constrained Pybox Ligands |

Experimental Protocols

This section provides detailed methodologies for the two primary synthetic routes to (R,R)-iPr-pybox.

Method 1: From Pyridine-2,6-dicarbonyl Dichloride (Two-Step Protocol)

This protocol is based on the general method for synthesizing bis(oxazolines) from diacid chlorides.

Step 1: Synthesis of N,N'-((R,R)-1,1'-(Pyridine-2,6-diyl)bis(3-methyl-1-oxobutane-2,1-diyl))bis(2-hydroxy-2-methylpropanamide) (Bis(hydroxyamide) Intermediate)

-

To a stirred solution of (R)-valinol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of pyridine-2,6-dicarbonyl dichloride (1.0 equivalent) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(hydroxyamide). This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

-

To a solution of the crude bis(hydroxyamide) (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (TsCl) (2.2 equivalents) portionwise.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R,R)-iPr-pybox as a white to pale yellow solid.

Method 2: From 2,6-Pyridinedicarbonitrile (One-Pot Protocol)

This protocol is adapted from the synthesis of similar pybox ligands.[1]

-

To an oven-dried, two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.0 equivalent) and a catalytic amount of anhydrous zinc chloride (ZnCl₂) (0.1 equivalents).

-

Under a positive pressure of argon, add anhydrous chlorobenzene via syringe.

-

Add (R)-valinol (2.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic solution sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (R,R)-iPr-pybox.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows for the synthesis of (R,R)-iPr-pybox.

Caption: Workflow for the two-step synthesis of (R,R)-iPr-pybox.

Caption: Workflow for the one-pot synthesis of (R,R)-iPr-pybox.

References

synthesis of chiral pyridine bis(oxazoline) ligands

An In-Depth Technical Guide to the Synthesis of Chiral Pyridine Bis(oxazoline) Ligands

Introduction

Chiral pyridine bis(oxazoline) ligands, commonly known as Pybox ligands, are a class of C₂-symmetric, tridentate ligands that have proven to be highly effective in a wide array of asymmetric catalytic reactions.[1][2] Their rigid structure, resulting from the coordination of the pyridine nitrogen and the two oxazoline nitrogens to a metal center, creates a well-defined chiral environment that enables high stereoselectivity.[3] The modular nature of their synthesis, allowing for steric and electronic tuning by varying the substituents on the oxazoline ring, has made them a "privileged" ligand class in asymmetric catalysis.[4]

This guide provides a detailed overview of the core synthetic strategies for preparing Pybox ligands, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflow. It is intended for researchers, chemists, and professionals involved in synthetic chemistry and drug development.

General Synthetic Strategies

The synthesis of Pybox ligands is typically achieved through the condensation of a pyridine-2,6-dicarbonyl precursor with two equivalents of a chiral β-amino alcohol.[4] The chirality of the final ligand is introduced from the readily available and often inexpensive chiral amino alcohol, which is typically derived from the reduction of natural amino acids.[1][4] Two primary, highly efficient routes are commonly employed, differing in the nature of the pyridine precursor.

Route A: The Dinitrile Method This is one of the most convenient and widely used methods. It involves the direct condensation of 2,6-pyridinedicarbonitrile with a chiral amino alcohol. The reaction is typically catalyzed by a Lewis acid, such as zinc trifluoromethanesulfonate (Zn(OTf)₂) or zinc chloride (ZnCl₂), and is often performed in a high-boiling solvent like toluene or chlorobenzene.[1][5] This one-pot approach is valued for its high yields and operational simplicity.[5]

Route B: The Diacyl Chloride Method An alternative strategy involves the use of 2,6-pyridinedicarbonyl dichloride as the electrophile. This precursor is first synthesized from the commercially available 2,6-pyridinedicarboxylic acid, typically by treatment with thionyl chloride (SOCl₂).[6][7] The resulting diacyl chloride is then reacted with the chiral amino alcohol in the presence of a base to form an intermediate diamide. Subsequent cyclization, often promoted by reagents like thionyl chloride or triphenylphosphine, yields the final Pybox ligand. While this route involves more steps, it can be advantageous for certain substrates.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Pybox ligands and their key precursors.

Protocol 1: Synthesis of 2,6-Bis[(4S)-4-isopropyl-2-oxazolinyl]pyridine (i-Pr-Pybox) via the Dinitrile Method

This protocol is adapted from the general one-pot method which is noted for its high yields and efficiency.[5][8]

Materials:

-

2,6-Pyridinedicarbonitrile

-

(S)-Valinol ((S)-2-Amino-3-methyl-1-butanol)

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Anhydrous Toluene

-

Ethyl Acetate

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-pyridinedicarbonitrile (1.0 equiv), zinc trifluoromethanesulfonate (0.05 equiv), and anhydrous toluene.

-

Stir the mixture at room temperature for 5 minutes under an inert atmosphere (e.g., Argon).

-

Add a solution of (S)-Valinol (2.0 equiv) in anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure (S,S)-i-Pr-Pybox ligand.

Protocol 2: Preparation of 2,6-Pyridinedicarbonyl Dichloride

This protocol describes the synthesis of the key precursor for Route B.[6]

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a fume hood, add pyridine-2,6-dicarboxylic acid (1.0 equiv) to a round-bottom flask.

-

Carefully add an excess of thionyl chloride (e.g., 10-15 mL per gram of diacid) to the flask.

-

Fit the flask with a reflux condenser (with a gas outlet connected to a trap for HCl and SO₂).

-

Heat the mixture to reflux (approximately 80 °C) for 3-4 hours. The solid should completely dissolve.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting white or off-white solid is 2,6-pyridinedicarbonyl dichloride, which can be used in the next step without further purification.[6][7]

Data Presentation

The following tables summarize representative yields for the synthesis of common Pybox ligands.

| Ligand Name | Precursor | Chiral Amino Alcohol | Catalyst | Solvent | Yield (%) | Reference |

| CH₂CH₂Ph-Pybox | 2,6-Pyridinedicarbonitrile | (R)-2-Amino-4-phenylbutan-1-ol | Zn(OTf)₂ | Toluene | 81-83% | [1][2] |

| CH₂CH₂Ph-Pybox | 2,6-Pyridinedicarbonitrile | (R)-2-Amino-4-phenylbutan-1-ol | ZnCl₂ | Chlorobenzene | ~70% | [2] |

| General Pybox | Dinitrile | β-Amino Alcohol | Zn(OTf)₂ | Toluene | >90% | [5] |

Table 1: Summary of Synthetic Yields for Representative Pybox Ligands.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| (S,S)-i-Pr-Pybox | 118949-61-4 | C₁₇H₂₃N₃O₂ | 301.38 | 155-157 |

| (R,R)-i-Pr-Pybox | 131864-67-0 | C₁₇H₂₃N₃O₂ | 301.38 | 154-156 |

| 2,6-Pyridinedicarbonyl dichloride | 3739-94-4 | C₇H₃Cl₂NO₂ | 204.01 | 56-58 |

Table 2: Physicochemical Properties of a Common Pybox Ligand and a Key Precursor.[7][9]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of chiral Pybox ligands, highlighting the two primary routes from common starting materials.

General synthetic workflow for Pybox ligands.

References

- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Pyridinedicarboxylic acid chloride | 3739-94-4 [chemicalbook.com]

- 7. 2,6-Pyridinedicarbonyl dichloride 97 3739-94-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-双[(4R)-(+)-异丙基-2-噁唑啉-2-基]吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the (R,R)-iPr-Pybox Ligand

The (R,R)-iPr-Pybox, also known as (+)-2,6-Bis[(4R)-4-(i-propyl)-2-oxazolin-2-yl]pyridine, is a member of the widely utilized Pybox (pyridine-bis(oxazoline)) family of chiral ligands.[1][2] These C2-symmetric, tridentate "pincer-type" ligands are highly effective in asymmetric catalysis, capable of coordinating with a broad spectrum of metals to form well-defined chiral environments.[1] The isopropyl substituents at the stereogenic centers of the oxazoline rings provide the steric bulk necessary to induce high enantioselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the structure, properties, and applications of the (R,R)-iPr-Pybox ligand.

Core Properties and Specifications

The fundamental properties of the (R,R)-iPr-Pybox ligand are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.38 g/mol |

| CAS Number | 131864-67-0 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| SMILES | CC(C)[C@@H]1COC(C2=CC=CC(C3=N--INVALID-LINK--C)CO3)=N2)=N1 |

| IUPAC Name | (4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

Structural Framework and Metal Coordination

The efficacy of the (R,R)-iPr-Pybox ligand stems from its rigid C2-symmetric scaffold. The pyridine and two oxazoline rings create a tridentate chelate that coordinates to a metal center. This coordination forms a chiral pocket around the metal, which dictates the stereochemical outcome of the catalyzed reaction.

Synthesis of (R,R)-iPr-Pybox

The synthesis of Pybox ligands generally involves the condensation of a dinitrile with a chiral amino alcohol. A representative procedure for the synthesis of a Pybox ligand is described below.[3]

Experimental Protocol: Synthesis of a Pybox Ligand

-

Reaction Setup : A flame-dried flask is charged with 2,6-pyridinedicarbonitrile and a catalytic amount of zinc trifluoromethanesulfonate under an inert atmosphere.[3]

-

Addition of Amino Alcohol : A solution of the corresponding chiral amino alcohol, in this case, (R)-valinol, in an anhydrous solvent like toluene is added to the flask.[3]

-

Reaction Conditions : The reaction mixture is heated to reflux for approximately 24 hours.[3]

-

Workup : After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[3]

-

Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired Pybox ligand.[3]

Applications in Asymmetric Catalysis

The (R,R)-iPr-Pybox ligand, in combination with various metals, has been successfully applied in a range of asymmetric catalytic reactions.

Iron-Catalyzed Hydrosilylation of Ketones

Iron complexes of (R,R)-iPr-Pybox have been investigated as catalysts for the hydrosilylation of ketones. While the enantioselectivity is moderate, it demonstrates the potential of earth-abundant metals in asymmetric catalysis.[4]

| Substrate | Enantiomeric Excess (ee) | Reference |

| Acetophenone | 49% | [4] |

Lanthanide-Catalyzed Reactions

The larger ionic radii of lanthanide metals make them suitable for coordination with the Pybox scaffold.[2] Lanthanum(III) complexes with Pybox ligands have been shown to catalyze nitro-Michael additions to (E)-2-azachalcones with good yields and enantioselectivities.[5]

| Substrate | Nitroalkane | Yield | Enantiomeric Excess (ee) | Reference |

| (E)-2-Azachalcone | Nitromethane | 85% | 87% | [5] |

Ruthenium- and Osmium-Catalyzed Transfer Hydrogenation

Complexes of ruthenium and osmium with iPr-Pybox ligands are active catalysts for the asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities.[6]

| Metal | Substrate | Conversion | Enantiomeric Excess (ee) | Reference |

| Osmium | Acetophenone | ~100% | up to 94% | [6] |

| Ruthenium | Acetophenone | ~100% | up to 95% | [6] |

Experimental Protocol: Catalytic Hydrosilylation of Acetophenone

-

Catalyst Preparation : In a glovebox, a solution of the (R,R)-iPr-Pybox ligand in pentane is added to a stirring solution of an iron precursor, such as (py)₄FeCl₂, and LiCH₂SiMe₃ in pentane at -35 °C. The mixture is stirred and warmed to room temperature, then filtered to yield the iron-Pybox complex.[4]

-

Catalytic Reaction : The iron-Pybox catalyst is dissolved in a suitable solvent. Acetophenone is added, followed by the dropwise addition of a silane reducing agent.

-

Quenching and Analysis : The reaction is quenched, and the product, sec-phenethyl alcohol, is analyzed by chiral gas chromatography or high-performance liquid chromatography to determine the enantiomeric excess.[4]

Stereochemical Control

The C2-symmetry of the (R,R)-iPr-Pybox ligand is crucial for its ability to control the stereochemical outcome of a reaction. The two isopropyl groups create a chiral environment that forces the substrate to approach the metal's active site from a specific direction, leading to the preferential formation of one enantiomer.

References

- 1. blog.strem.com [blog.strem.com]

- 2. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]

- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (CAS: 131864-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 131864-67-0, identified as (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. This chiral ligand, commonly known in scientific literature as (R,R)-iPr-Pybox, is a C₂-symmetric molecule widely employed in the field of asymmetric catalysis. Its unique structural features enable the formation of well-defined coordination complexes with a variety of metals, facilitating highly enantioselective transformations. This document will cover its chemical and physical properties, synthesis, and key applications in catalysis, with a focus on detailed experimental protocols and mechanistic insights. While some pyridine-containing compounds are explored in drug discovery, the primary application of (R,R)-iPr-Pybox is as a chiral auxiliary in chemical synthesis.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 131864-67-0[3][4][5][6][7] |

| IUPAC Name | 2,6-bis[(4R)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine[4] |

| Synonyms | (R,R)-iPr-Pybox, (R,R)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)[1][3] |

| Molecular Formula | C₁₇H₂₃N₃O₂[3][4][5] |

| Molecular Weight | 301.38 g/mol [3][4][7] |

| SMILES | CC(C)[C@@H]1COC(C2=CC=CC(C3=N--INVALID-LINK--CO3)=N2)=N1[4] |

| InChI Key | CSGQGLBCAHGJDR-GJZGRUSLSA-N |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 154-156 °C | [2][3] |

| Optical Rotation | [α]²⁰/D +118° (c=0.7 in CH₂Cl₂) | [8] |

| Boiling Point (Predicted) | 457.1 ± 30.0 °C | [3] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [3] |

| Storage | Store at room temperature, under an inert atmosphere. Moisture sensitive. | [1][4] |

Synthesis

The synthesis of (R,R)-iPr-Pybox is a well-established procedure, typically involving the condensation of (R)-valinol with pyridine-2,6-dicarbonitrile. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Pybox ligands.

Materials:

-

(R)-Valinol

-

Pyridine-2,6-dicarbonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Toluene

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To an oven-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add pyridine-2,6-dicarbonitrile (1.0 equivalent) and anhydrous toluene under an argon atmosphere.

-

Add anhydrous zinc chloride (0.1 equivalents) to the stirring suspension.

-

Add (R)-valinol (2.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a solid.

Applications in Asymmetric Catalysis

(R,R)-iPr-Pybox is a versatile chiral ligand that forms stable and catalytically active complexes with a range of transition metals, including iron, nickel, ruthenium, and copper. These complexes are effective catalysts for a variety of asymmetric reactions.

Iron-Catalyzed Asymmetric Hydrosilylation of Ketones

(R,R)-iPr-Pybox, in complex with iron, catalyzes the enantioselective hydrosilylation of ketones to produce chiral secondary alcohols.

Reaction Scheme:

References

- 1. Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents [organic-chemistry.org]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

coordination chemistry of (R,R)-iPr-Pybox with transition metals

An In-depth Technical Guide to the Coordination Chemistry of (R,R)-iPr-Pybox with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

The ligand 2,6-bis[4'-(R)-isopropyloxazolin-2'-yl]pyridine, commonly known as (R,R)-iPr-Pybox, is a C₂-symmetric chiral ligand that has become indispensable in the field of asymmetric catalysis. Its rigid backbone, strong coordinating ability, and well-defined chiral environment make it highly effective in a wide array of stereoselective transformations. This guide provides a comprehensive overview of its coordination chemistry with various transition metals, focusing on synthesis, structural characteristics, and catalytic applications.

The (R,R)-iPr-Pybox Ligand: Structure and Coordination

The (R,R)-iPr-Pybox ligand is a member of the pyridine-bis(oxazoline) family. Its structure features a central pyridine ring flanked by two chiral oxazoline moieties derived from the amino acid (R)-valine. This configuration allows it to act as a neutral, tridentate N,N,N-chelating agent, coordinating to a metal center in a meridional fashion. This coordination mode imparts a rigid C₂-symmetric chiral environment around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions.[1] The rigidity of the tridentate scaffold is a notable advantage over bidentate BOX ligands.

While typically coordinating in a κ³-N,N,N fashion, an unprecedented monohapto (κ¹-N) coordination has been observed in certain rhodium(I) complexes upon reaction with monodentate phosphines.[2][3]

Synthesis of the Ligand and its Metal Complexes

Experimental Protocol: Synthesis of (R,R)-iPr-Pybox Ligand

The synthesis of Pybox ligands is well-established and generally follows a procedure involving the condensation of a pyridine derivative with a chiral amino alcohol. A general route has been developed by Pires and coworkers.[4]

Materials:

-

(R)-2-Amino-3-methyl-1-butanol ((R)-valinol)

-

2,6-Pyridinedicarbonitrile[4]

-

Anhydrous Zinc Chloride (ZnCl₂) or Zinc trifluoromethanesulfonate[4]

-

Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)[4]

Procedure:

-

To a solution of 2,6-pyridinedicarbonitrile in anhydrous chlorobenzene, add (R)-valinol (2.1 equivalents).

-

Add a catalytic amount of anhydrous zinc chloride (0.1 equivalents).[4]

-

Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., Argon).[4]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure (R,R)-iPr-Pybox ligand.

Experimental Workflows

The synthesis of the ligand can be visualized as a straightforward condensation reaction.

Experimental Protocol: Synthesis of Transition Metal Complexes

The synthesis of (R,R)-iPr-Pybox metal complexes typically proceeds via two main pathways: salt metathesis or ligand displacement from a precursor complex.

Example 1: Synthesis of an Iron(II) Dialkyl Complex via Ligand Displacement [5]

-

Target: (R,R)-(iPrPybox)Fe(CH₂SiMe₃)₂

-

Precursor: (py)₂Fe(CH₂SiMe₃)₂

-

Procedure:

-

A solution of (py)₂Fe(CH₂SiMe₃)₂ in pentane is prepared in an inert atmosphere glovebox.

-

A pentane slurry of (R,R)-iPr-Pybox ligand (1 equivalent) is added dropwise to the stirring solution at room temperature.[5]

-

The reaction mixture is stirred for 1-2 hours. The color typically changes, indicating complex formation (e.g., from purple to dark violet).[5]

-

The mixture is cooled to -35 °C and filtered to afford the product as a crystalline solid.[5]

-

Example 2: Synthesis of a Ruthenium(II) Dichloride Complex [6]

-

Target: trans-[RuCl₂(PPh₃){κ³-N,N,N-(R,R)-iPr-pybox}]

-

Precursor: [RuCl₂(η²-H₂C=CH₂){κ³-N,N,N-(R,R)-iPr-pybox}]

-

Procedure:

-

The precursor complex [RuCl₂(η²-H₂C=CH₂){κ³-N,N,N-(R,R)-iPr-pybox}] is dissolved in dichloromethane.

-

An excess of triphenylphosphine (PPh₃) is added to the solution.

-

The reaction mixture is heated to 50 °C.[6]

-

The product is isolated and purified, yielding the trans-dichloride complex. This complex can slowly isomerize to the cis form in acetone at 50 °C.[6]

-

Structural and Spectroscopic Data

The coordination of (R,R)-iPr-Pybox to a metal center results in a distorted octahedral or square pyramidal geometry, depending on the metal and co-ligands. X-ray crystallography has been instrumental in elucidating these structures.

Table 1: Selected Crystallographic Data for (R,R)-iPr-Pybox Metal Complexes

| Complex | Metal-N (Py) (Å) | Metal-N (Ox) (Å) | N(Py)-M-N(Ox) (°) | Reference |

| trans-[RuCl₂(PPh₃){(S,S)-iPr-pybox}] | ~2.00 | ~2.13-2.15 | ~78 | [6] |

| [RuCl(CCCPh₂)(PPh₃){(S,S)-iPr-pybox}]⁺ | ~2.08 | ~2.13-2.14 | ~77 | [6] |

| (R,R)-(iPrPybox)Fe(CH₂SiMe₃)₂ | 2.112(2) | 2.169(2)-2.180(2) | 74.78(7) | [5] |

Note: Data for the (S,S)-enantiomer is often used to infer the structure of the (R,R)-complex due to crystallographic conventions and availability. Bond lengths and angles are approximate and depend on the specific crystal structure.

Table 2: Selected Spectroscopic Data

Infrared (IR) spectroscopy is particularly useful for characterizing complexes with carbonyl co-ligands, as the C-O stretching frequency (ν(CO)) is sensitive to the electronic environment of the metal center.

| Complex | ν(CO) (cm⁻¹) (KBr or Pentane) | Reference |

| (S,S)-(iPrPybox)Fe(CO)₂ | 1930, 1856 | [5] |

| [Rh(κ³-pybox)(CO)]⁺ | 2050 | [2] |

Note: Comparing the ν(CO) frequencies of Pybox complexes to analogous bis(imino)pyridine complexes indicates that Pybox ligands are more electron-donating.[5]

Coordination Chemistry with Specific Transition Metals

Iron (Fe)

(R,R)-iPr-Pybox has been used to synthesize enantiopure iron dialkyl and dicarbonyl complexes.[5] The dialkyl derivatives, such as (R,R)-(iPrPybox)Fe(CH₂SiMe₃)₂, are high-spin (S=2) complexes and have proven to be effective precatalysts for the asymmetric hydrosilylation of ketones.[5] Attempts to synthesize dinitrogen complexes by reduction of the corresponding dichloride precursor were unsuccessful, instead yielding a catalytically inactive bis(chelate) iron complex.[5] Iron(II) complexes with two Pybox ligands, [Fe(pybox)₂]²⁺, have also been extensively studied for their spin-crossover (SCO) properties.[7][8][9]

Ruthenium (Ru) and Osmium (Os)

A range of Ru(II) and Os(II) complexes bearing the iPr-Pybox ligand have been synthesized, typically starting from an ethylene complex like trans-[MCl₂(η²-C₂H₄){(S,S)-iPr-pybox}].[6][10] Substitution of the ethylene ligand with phosphines, phosphites, or isonitriles yields a variety of derivatives.[10] These complexes are active catalysts for the asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities (up to 95% ee).[10] The catalytic performance is influenced by the steric and electronic properties of both the co-ligands and the substrate.[10] Additionally, some Os(Pybox) complexes have shown activity for the C-H activation of benzene.[10]

Rhodium (Rh)

Rhodium(I) and Rhodium(III) complexes with iPr-Pybox have been prepared. The reaction of [Rh(κ³-N,N,N-pybox)(CO)]⁺ with monodentate phosphines leads to complexes where the Pybox ligand adopts a rare monodentate (κ¹-N) coordination mode.[2] This complex also undergoes oxidative addition with iodine and methyl iodide to yield Rh(III) species.[2][3] Rhodium-Pybox catalysts are highly effective in the asymmetric hydrosilylation of ketones.

Copper (Cu)

Copper(II) complexes such as [(Dm-Pybox)CuBr₂] (where Dm-Pybox is the 4',4'-dimethyl derivative) have been synthesized and structurally characterized.[11] Copper(I) complexes with Ph-Pybox have been successfully used in the enantioselective direct addition of terminal alkynes to imines.

Lanthanides (Ln)

The binding site of Pybox is large enough to accommodate lanthanide cations, making it a valuable ligand in lanthanide-based catalysis. For example, a Lanthanum-iPr-Pybox system has been used for direct asymmetric Mannich-type reactions, yielding products with high diastereoselectivity and enantioselectivity (92-98% ee).

Application in Asymmetric Catalysis

The primary application of (R,R)-iPr-Pybox metal complexes is in asymmetric catalysis. The rigid C₂-symmetric environment is highly effective at inducing stereoselectivity.

Conclusion

The (R,R)-iPr-Pybox ligand demonstrates remarkable versatility in coordination chemistry, forming stable and well-defined complexes with a wide range of transition metals and lanthanides. Its rigid, tridentate chelation imposes a distinct C₂-symmetric chiral environment, which has been successfully leveraged to achieve exceptional levels of enantioselectivity in numerous catalytic transformations. The ability to fine-tune the electronic and steric properties of the resulting complexes by modifying co-ligands continues to make (R,R)-iPr-Pybox a ligand of choice for researchers in asymmetric synthesis, materials science, and drug development.

References

- 1. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium(I) and Rhodium(III) complexes containing the chiral ligand 2,6-bis[4'(S)-isopropyloxazolin-2'-yl]pyridine (pybox): an unprecedented monohapto coordination of pybox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. figshare.com [figshare.com]

- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of bisoxazolines- and pybox-copper(ii) complexes and their application in the coupling of α-carbonyls with functionalized amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic and Application Data for (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (R,R)-iPr-pybox, is a chiral ligand of significant interest in the field of asymmetric catalysis. Its C₂-symmetric structure, featuring a pyridine backbone and two oxazoline rings with isopropyl substituents, allows for the formation of well-defined chiral environments around a metal center. This property is crucial for inducing high stereoselectivity in a variety of organic transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical manufacturing. This technical guide provides a comprehensive overview of the spectroscopic data for (R,R)-iPr-pybox, detailed experimental protocols for its synthesis and application in catalysis, and a visual representation of a typical catalytic workflow.

Spectroscopic Data

The spectroscopic data for the (R,R) and (S,S) enantiomers of 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine are identical, with the exception of the sign of the specific rotation. The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.16 | d | 7.9 | 2H, Py-H³'⁵' |

| 7.82 | t | 7.9 | 1H, Py-H⁴' |

| 4.45 | m | 2H, CH-N | |

| 4.09 | m | 4H, CH₂-O | |

| 2.44 | m | 2H, CH-(CH₃)₂ | |

| 1.05 | d | 6.8 | 6H, CH₃ |

| 0.90 | d | 6.8 | 6H, CH₃ |

Solvent: CDCl₃. The data is referenced against the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 164.0 | C=N |

| 148.5 | Py-C²'⁶' |

| 137.2 | Py-C⁴' |

| 124.5 | Py-C³'⁵' |

| 72.8 | CH-N |

| 67.5 | CH₂-O |

| 32.8 | CH-(CH₃)₂ |

| 19.1 | CH₃ |

| 18.6 | CH₃ |

Solvent: CDCl₃. The data is referenced against the solvent peak.

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 301.18 | 100 | [M]⁺ |

| 258.14 | 85 | [M - C₃H₇]⁺ |

| 215.10 | 40 | [M - 2(C₃H₇)]⁺ |

| 174.08 | 60 | [Py(C=N-CH-CH₂O)]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of chiral bis(oxazoline) ligands.

Materials:

-

(R)-Valinol

-

Pyridine-2,6-dicarbonyl dichloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Thionyl chloride

-

Toluene (anhydrous)

Procedure:

-

Amide Formation: To a solution of (R)-valinol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane at 0 °C, a solution of pyridine-2,6-dicarbonyl dichloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diamide.

-

Cyclization: The crude diamide is dissolved in anhydrous toluene. Thionyl chloride (2.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours.

-

Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV.

Application in Asymmetric Catalysis: A Workflow Example

(R,R)-iPr-pybox is a highly effective ligand in a variety of asymmetric catalytic reactions. A representative example is the copper-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate.

Experimental Workflow: Asymmetric Cyclopropanation

The following diagram illustrates the typical workflow for this catalytic reaction.

Detailed Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

Materials:

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

This compound ((R,R)-iPr-pybox)

-

Styrene

-

Ethyl diazoacetate (EDA)

-

Anhydrous dichloromethane

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), Cu(OTf)₂ (1 mol%) and (R,R)-iPr-pybox (1.1 mol%) are dissolved in anhydrous dichloromethane. The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

-

Reaction Setup: Styrene (1.0 equivalent) is added to the catalyst solution.

-

Addition of Diazoacetate: A solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 4 hours using a syringe pump.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: The reaction mixture is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding cyclopropane product.

-

Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a molecule like (R,R)-iPr-pybox from its spectroscopic data follows a logical progression where information from one technique complements and confirms the others.

This diagram illustrates how mass spectrometry provides the overall molecular formula, while ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule, all of which collectively confirm the final structure.

A Technical Guide to the Solubility of (R,R)-iPr-Pybox in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R,R)-iPr-Pybox, a chiral ligand frequently employed in asymmetric catalysis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed framework for researchers to determine these parameters in their own laboratory settings. This includes known qualitative solubility information, a comprehensive experimental protocol for quantitative determination, and a template for data presentation.

Introduction to (R,R)-iPr-Pybox

(R,R)-iPr-Pybox, with the full name 2,6-bis[(4R)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine, is a C2-symmetric chiral ligand. Its structure, featuring a pyridine backbone and two chiral oxazoline rings with isopropyl substituents, allows it to form stable complexes with various metal centers. These complexes are effective catalysts for a wide range of enantioselective transformations, making (R,R)-iPr-Pybox a valuable tool in synthetic organic chemistry and drug development. An understanding of its solubility in different organic solvents is crucial for reaction optimization, catalyst preparation, and purification processes.

Qualitative Solubility Profile

-

Tetrahydrofuran (THF)

-

Benzene

-

Toluene

-

Methylene chloride (Dichloromethane)

-

Chloroform

The non-polar isopropyl groups and the largely organic scaffold contribute to its solubility in these less polar to moderately polar solvents. Conversely, it is expected to have limited solubility in highly polar protic solvents like water and lower alcohols.

Quantitative Solubility Data

As precise, publicly available quantitative solubility data is scarce, the following table is provided as a template for researchers to record their experimentally determined values. A detailed protocol for obtaining this data is provided in the subsequent section.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Non-Polar Aprotic | ||||

| Hexane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Polar Aprotic | ||||

| Dichloromethane | 25 | Gravimetric | ||

| Tetrahydrofuran | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Polar Protic | ||||

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of (R,R)-iPr-Pybox in a given organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of (R,R)-iPr-Pybox in a selected organic solvent at a constant temperature.

Materials:

-

(R,R)-iPr-Pybox (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid (R,R)-iPr-Pybox to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Record the initial mass of the vial and the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the melting point of (R,R)-iPr-Pybox or by using a rotary evaporator under reduced pressure.

-

Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it again.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved (R,R)-iPr-Pybox by subtracting the mass of the empty vial from the mass of the vial after solvent evaporation.

-

The volume of the solvent in the filtered sample can be determined by subtracting the mass of the dissolved solid from the total mass of the filtered solution and dividing by the density of the solvent at the experimental temperature.

-

Express the solubility in grams per liter (g/L) or moles per liter (mol/L). The molecular weight of (R,R)-iPr-Pybox is approximately 301.38 g/mol .

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of (R,R)-iPr-Pybox.

Caption: Experimental workflow for determining the solubility of (R,R)-iPr-Pybox.

The Discovery and Development of Pybox Ligands: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Pybox (pyridine-bis(oxazoline)) ligands, a class of privileged C₂-symmetric chiral ligands in asymmetric catalysis. Since their introduction, Pybox ligands have been instrumental in a wide array of enantioselective transformations, demonstrating remarkable versatility and efficiency. This document details the foundational synthetic methodologies, presents a curated collection of their catalytic applications with quantitative performance data, and illustrates key catalytic cycles and proposed transition state models to provide a deeper understanding of their function for researchers, scientists, and professionals in drug development.

Introduction: The Genesis of Pybox Ligands

The quest for effective chiral ligands to control stereoselectivity in metal-catalyzed reactions is a cornerstone of modern organic synthesis. In 1989, Nishiyama and co-workers introduced the first pyridine-bis(oxazoline), or "Pybox," ligands. These tridentate ligands, featuring a central pyridine ring flanked by two chiral oxazoline moieties, quickly emerged as a significant advancement in the field. The C₂-symmetry of the Pybox ligand is a key feature, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities in catalytic reactions.

The rigidity of the Pybox scaffold and its strong, well-defined coordination to a variety of metal centers, including lanthanides and transition metals, make it a "privileged" ligand class. The electronic and steric properties of the Pybox ligand can be readily tuned by modifying the substituents on the oxazoline rings and the pyridine backbone, allowing for the optimization of catalytic activity and selectivity for specific transformations.

Synthesis of Pybox Ligands

The synthesis of Pybox ligands is generally achieved through the condensation of a pyridine-2,6-dicarbonyl or dinitrile derivative with two equivalents of a chiral β-amino alcohol. The chirality of the final ligand is derived from the readily available and often inexpensive chiral amino alcohols, which can be sourced from the chiral pool (e.g., from amino acids).

General Synthetic Protocol from 2,6-Pyridinedicarbonitrile

A common and efficient method for the synthesis of Pybox ligands involves the reaction of 2,6-pyridinedicarbonitrile with a chiral β-amino alcohol in the presence of a Lewis acid catalyst, such as zinc triflate (Zn(OTf)₂) or zinc chloride (ZnCl₂).[1] This one-pot procedure offers high yields for a variety of Pybox derivatives.[2]

Detailed Experimental Protocols

This procedure is adapted from Organic Syntheses and provides a reliable method for the preparation of a specific Pybox ligand.

-

Materials:

-

(S)-2-Amino-4-phenylbutan-1-ol

-

2,6-Pyridinedicarbonitrile

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 2,6-pyridinedicarbonitrile (1.0 equiv) and zinc trifluoromethanesulfonate (0.1 equiv).

-

Add anhydrous toluene to the flask.

-

A solution of (S)-2-amino-4-phenylbutan-1-ol (2.0 equiv) in toluene is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

-

The organic solution is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes with a small amount of triethylamine) to afford the desired Pybox ligand as a white solid.[1][3]

-

This method involves the cyclization of a precursor di-amide.

-

Materials:

-

N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve N,N′-Bis[(1S)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide (1.0 equiv) in anhydrous dichloromethane and cool the solution to 0 °C.

-

Add triethylamine (2.2 equiv) followed by p-toluenesulfonyl chloride (2.1 equiv) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield (S)-Ph-Pybox as a solid.[4]

-

Applications in Asymmetric Catalysis

Pybox ligands, in combination with various metal precursors, form highly effective and selective catalysts for a broad range of asymmetric transformations. The following sections highlight some of the key applications, with quantitative data summarized in tables for easy comparison.

Asymmetric Hydrosilylation of Ketones

One of the earliest and most successful applications of Pybox ligands was in the rhodium-catalyzed asymmetric hydrosilylation of ketones, providing access to chiral secondary alcohols with high enantioselectivity. Iron-Pybox complexes have also been shown to be effective catalysts for this transformation.[5]

| Entry | Ketone Substrate | Pybox Ligand | Metal Precursor | Silane | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref. |

| 1 | Acetophenone | i-Pr-Pybox | RhCl₃·3H₂O | Ph₂SiH₂ | 0.1 | 98 | 94 (R) | |

| 2 | Propiophenone | i-Pr-Pybox | RhCl₃·3H₂O | Ph₂SiH₂ | 0.1 | 99 | 91 (R) | |

| 3 | 2-Acetylnaphthalene | i-Pr-Pybox | RhCl₃·3H₂O | Ph₂SiH₂ | 0.1 | 99 | 96 (R) | |

| 4 | Acetophenone | (S,S)-i-Pr-Pybox | Fe(CH₂SiMe₃)₂ | PhSiH₃ | 0.3 | >98 | 49 (R) | [5] |

Diels-Alder Reactions

Pybox-metal complexes, particularly with copper(II) and lanthanide(III) triflates, are highly effective catalysts for enantioselective Diels-Alder reactions.[6][7]

| Entry | Dienophile | Diene | Pybox Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | endo:exo | ee (%) (endo) | Ref. |

| 1 | N-Acryloyloxazolidinone | Cyclopentadiene | t-Bu-Pybox | Cu(OTf)₂ | 10 | 97 | 98:2 | 98 | [6] |

| 2 | N-Crotonoyloxazolidinone | Cyclopentadiene | t-Bu-Pybox | Cu(OTf)₂ | 10 | 95 | >99:1 | 97 | [6] |

| 3 | (E)-Styrenoyl pyridine | Cyclopentadiene | Ph-Pybox | La(OTf)₃ | 10 | 91 | 94:6 | 88 | [7] |

| 4 | (E)-2-Furyl-propenoyl pyridine | Cyclopentadiene | Ph-Pybox | La(OTf)₃ | 10 | 95 | 89:11 | 89 | [7] |

Negishi Cross-Coupling Reactions

Nickel-Pybox complexes have been successfully employed in the asymmetric Negishi cross-coupling of secondary allylic chlorides with organozinc reagents, providing a powerful tool for the construction of chiral C-C bonds.[1][8]

| Entry | Allylic Chloride | Organozinc Reagent | Pybox Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref. |

| 1 | Cinnamyl chloride | MeZnCl | CH₂CH₂Ph-Pybox | NiCl₂·DME | 5 | 95 | 87 | [8] |

| 2 | 3-Chloro-1-phenyl-1-propene | EtZnCl | CH₂CH₂Ph-Pybox | NiCl₂·DME | 5 | 92 | 85 | [8] |

| 3 | 3-Chloro-1-cyclohexyl-1-propene | MeZnCl | CH₂CH₂Ph-Pybox | NiCl₂·DME | 5 | 88 | 82 | [8] |

Mannich-Type Reactions

Lanthanide-Pybox complexes have been shown to catalyze direct asymmetric Mannich-type reactions with high diastereo- and enantioselectivity.

| Entry | Donor | Imine | Pybox Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Ref. |

| 1 | Trichloromethyl ketone | N-Boc-benzaldimine | i-Pr-Pybox | La(OAr)₃ | 10 | 99 | >30:1 | 98 | |

| 2 | Trichloromethyl ketone | N-Boc-(4-MeO-Ph)-aldimine | i-Pr-Pybox | La(OAr)₃ | 10 | 99 | >30:1 | 97 | |

| 3 | Trichloromethyl ketone | N-Boc-(2-naphthyl)-aldimine | i-Pr-Pybox | La(OAr)₃ | 10 | 95 | >30:1 | 98 |

Asymmetric Allylation of Aldehydes

Chiral indium(III)-Pybox complexes catalyze the enantioselective allylation of aldehydes with allyltributylstannane, affording valuable homoallylic alcohols.[4][9]

| Entry | Aldehyde | Pybox Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref. |

| 1 | Benzaldehyde | (S)-i-Pr-Pybox | In(OTf)₃ | 20 | 85 | 92 | [4] |

| 2 | 4-Chlorobenzaldehyde | (S)-i-Pr-Pybox | In(OTf)₃ | 20 | 88 | 94 | [4] |

| 3 | Cinnamaldehyde | (S)-i-Pr-Pybox | In(OTf)₃ | 20 | 82 | 90 | [4] |

| 4 | Cyclohexanecarboxaldehyde | (S)-i-Pr-Pybox | In(OTf)₃ | 20 | 75 | 88 | [4] |

Friedel-Crafts Alkylation

Pybox complexes of zinc(II) and ytterbium(III) have been developed for the highly enantioselective Friedel-Crafts alkylation of indoles and pyrroles.[5][10]

| Entry | Nucleophile | Electrophile | Pybox Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref. |

| 1 | Pyrrole | (E)-3-(pyridin-2-yl)acryloyl N-oxide | Ph-Pybox-DIPH | Zn(NTf₂)₂ | 2.5 | 99 | >99 | [10] |

| 2 | Indole | trans-β-Nitrostyrene | Cl-indeno-Pybox | Yb(OTf)₃ | 10 | 93 | 81 | [5] |

| 3 | 5-Methoxyindole | trans-β-Nitrostyrene | Cl-indeno-Pybox | Yb(OTf)₃ | 10 | 98 | 91 | [5] |

Michael Addition Reactions

Scandium(III)-Pybox complexes have proven to be effective catalysts for asymmetric vinylogous Mukaiyama-Michael reactions.[11]

| Entry | Nucleophile | Electrophile | Pybox Ligand | Metal Precursor | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Ref. |

| 1 | 2-(Trimethylsilyloxy)furan | (E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | i-Pr-Pybox | Sc(OTf)₃ | 10 | 95 | >95:5 | 98 | [11] |

| 2 | 2-(Trimethylsilyloxy)furan | (E)-3-(4-chlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | i-Pr-Pybox | Sc(OTf)₃ | 10 | 92 | >95:5 | 97 | [11] |

Conclusion

The discovery of Pybox ligands has had a profound and lasting impact on the field of asymmetric catalysis. Their modular synthesis, structural rigidity, and ability to effectively chelate a wide range of metals have led to the development of highly selective and efficient catalysts for a multitude of important organic transformations. The continued exploration of novel Pybox architectures and their application in new catalytic reactions promises to further expand the synthetic chemist's toolbox for the creation of complex chiral molecules. This guide has provided a detailed overview of the core aspects of Pybox ligand chemistry, from their synthesis to their application, with the aim of serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Friedel-Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III) triflate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in Enantioselective Scandium-Catalyzed Transformations [mdpi.com]

- 8. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An asymmetric vinylogous Mukaiyama–Michael reaction of α,β-unsaturated 2-acyl imidazoles catalyzed by chiral Sc(iii)– or Er(iii)–pybox complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Influence of Substituent Electronic Effects on Pybox Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,6-bis(oxazoline) (Pybox) ligands are a cornerstone of modern asymmetric catalysis, prized for their C2-symmetric structure and tridentate coordination to a wide array of metal centers. The versatility and efficacy of Pybox-metal complexes can be significantly modulated by the introduction of substituents on the ligand framework. In particular, substituents at the 4-position of the pyridine ring exert profound electronic effects that can fine-tune the catalytic activity and stereoselectivity of the corresponding metal complexes. This technical guide provides an in-depth exploration of these electronic effects, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design of Pybox ligands for specific catalytic applications.

The electronic nature of a substituent on the pyridine ring directly influences the electron density at the metal center. Electron-donating groups (EDGs) increase the electron density on the metal, which can be beneficial for reactions involving oxidative addition or for enhancing the nucleophilicity of the catalyst. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal center, making it more Lewis acidic and potentially enhancing its activity in reactions that require substrate activation by coordination. Understanding and quantifying these electronic effects is paramount for optimizing catalyst performance.

Data Presentation: Quantifying Electronic Effects

The electronic influence of a substituent is often quantified using Hammett parameters (σp). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent at the para-position of a benzene ring, and they have been shown to correlate well with the electronic properties of 4-substituted pyridines.

Table 1: Hammett Parameters and Physicochemical Properties of 4-Substituted Pybox Ligands

| Substituent (X) | Hammett Parameter (σp) | Spin-Crossover Temperature (T1/2) of --INVALID-LINK--2 (K) in acetone[1][2][3] |

| -OCH3 | -0.27 | 170 |

| -CH3S | 0.00 | 210 |

| -Ph | -0.01 | 240 |

| -H | 0.00 | 260 |

| -Cl | 0.23 | 270 |

This table demonstrates a clear correlation between the Hammett parameter of the substituent at the 4-position of the Pybox ligand and the spin-crossover temperature of its iron(II) complex in solution. Electron-donating groups (more negative σp) stabilize the high-spin state, resulting in a lower T1/2, while electron-withdrawing groups (more positive σp) favor the low-spin state, leading to a higher T1/2.[1][2][3]

Table 2: Influence of Substituent Electronic Effects on Catalytic Asymmetric Hydrosilylation of Ketones

| Catalyst Precursor | Substituent on Pybox | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (iPr-Pybox)Fe(CH2SiMe3)2 | Isopropyl (on oxazoline) | Acetophenone | >95 | 42 |

| (iPr-Pybox)Fe(CH2SiMe3)2 | Isopropyl (on oxazoline) | p-Methoxyacetophenone | >95 | 34 |

| (iPr-Pybox)Fe(CH2SiMe3)2 | Isopropyl (on oxazoline) | α-Tetralone | >95 | 54 |

While this table highlights the catalytic activity of a specific Pybox-iron complex, the variation in enantioselectivity with different substrates underscores the subtle interplay between ligand electronics, substrate electronics, and steric factors. Further systematic studies correlating Hammett parameters of 4-substituted Pybox ligands with catalytic outcomes are a promising area for future research.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis of substituted Pybox ligands and the characterization of their electronic properties.

Synthesis of 4-Substituted Pybox Ligands

The synthesis of 4-substituted Pybox ligands generally follows a two-step procedure starting from a substituted 2,6-pyridinedicarbonitrile.

Step 1: Synthesis of the Substituted 2,6-Pyridinedicarbonitrile. This step often involves standard aromatic substitution reactions on commercially available pyridine derivatives.

Step 2: Cyclization with Chiral Amino Alcohols. The dinitrile is then reacted with a chiral amino alcohol in the presence of a Lewis acid catalyst, such as zinc trifluoromethanesulfonate (Zn(OTf)2), to form the bis(oxazoline) moieties.[4][5]

General Procedure for the Synthesis of a 4-Substituted Pybox Ligand: [4][5]

-

To an oven-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the 4-substituted 2,6-pyridinedicarbonitrile (1.0 equiv) and anhydrous toluene under an inert atmosphere (e.g., argon).

-

Add a catalytic amount of zinc trifluoromethanesulfonate (0.05 equiv).

-

Add a solution of the desired chiral amino alcohol (2.0 equiv) in anhydrous toluene.

-

Heat the reaction mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted Pybox ligand.

Characterization of Electronic Properties

Cyclic Voltammetry (CV): CV is a powerful technique to probe the redox properties of metal-Pybox complexes, which are directly related to the electronic influence of the substituents.

Experimental Protocol for Cyclic Voltammetry of a Pybox-Metal Complex: [6][7][8]

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane) inside a glovebox.

-

Electrode Preparation:

-

Working Electrode: A glassy carbon or platinum electrode, polished with alumina slurry, rinsed with solvent, and dried.

-

Reference Electrode: A silver/silver nitrate (Ag/AgNO3) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire.

-

-

Measurement:

-

Assemble the three-electrode cell inside the glovebox.

-

Record a background CV of the electrolyte solution to ensure the absence of impurities.

-

Add the Pybox-metal complex to the electrolyte solution to a final concentration of approximately 1 mM.

-

Record the cyclic voltammogram by scanning the potential over the desired range. The scan rate can be varied to investigate the nature of the redox processes.

-

After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.

-

pKa Determination: The pKa of the pyridinium ion of the Pybox ligand is a direct measure of the basicity of the pyridine nitrogen and reflects the electronic effects of the substituents. This can be determined by potentiometric or spectrophotometric titration.

Experimental Protocol for pKa Determination by Potentiometric Titration: [9][10][11]

-

Solution Preparation: Prepare a solution of the Pybox ligand of known concentration in a suitable solvent system (e.g., a mixture of water and an organic solvent to ensure solubility).

-

Titration Setup: Use a calibrated pH meter with a combination pH electrode.

-

Titration:

-

Titrate the ligand solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the acid titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, where half of the pyridine nitrogen atoms are protonated.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electronic effects of substituents on Pybox ligands.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Pybox-Iron(II) Spin-Crossover Complexes with Substituent Effects from the 4-Position of the Pyridine Ring (Pybox = 2,6-Bis(oxazolin-2-yl)pyridine) | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Enantioselective Reactions Using (R,R)-iPr-Pybox Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand (+)-2,6-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]pyridine, commonly known as (R,R)-iPr-Pybox, in enantioselective catalysis. The (R,R)-iPr-Pybox ligand, in combination with various metal precursors, forms highly effective and stereoselective catalysts for a range of asymmetric transformations crucial in the synthesis of chiral molecules for research, and pharmaceutical development.

Introduction to (R,R)-iPr-Pybox

The (R,R)-iPr-Pybox is a C₂-symmetric chiral tridentate ligand belonging to the pyridine bis(oxazoline) class. Its rigid structure and well-defined chiral environment around the metal center allow for excellent enantiocontrol in a variety of chemical reactions. This ligand is particularly effective in Lewis acid catalysis, where it can coordinate with a range of metal ions to create a chiral pocket that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product.

Synthesis of (R,R)-iPr-Pybox Ligand